molecular formula C17H19ClN2O2 B4572601 2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide

Cat. No.: B4572601
M. Wt: 318.8 g/mol
InChI Key: PTIVZDZCSYUPGR-UHFFFAOYSA-N
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Description

2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide is a useful research compound. Its molecular formula is C17H19ClN2O2 and its molecular weight is 318.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 318.1135055 g/mol and the complexity rating of the compound is 367. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Chemical Properties

The synthesis of complex pyridine and phenoxazine derivatives, including compounds similar to "2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide", has been extensively studied. For instance, the phosphine-catalyzed [4 + 2] annulation process facilitates the synthesis of highly functionalized tetrahydropyridines, showcasing a method that could be applicable to the synthesis of related compounds (Zhu, Lan, & Kwon, 2003). Furthermore, the palladium-promoted synthesis of hydroxy-substituted benzo[b] carbazoloquinone cyanamides highlights the versatility of catalytic methods in synthesizing complex molecules (Knölker & O'sullivan, 1994).

Environmental Applications

The quantitation of chlorophenoxy acid herbicides by high-performance liquid chromatography with coulometric detection points towards environmental monitoring applications. This technique could potentially be adapted for the detection and analysis of "this compound" in environmental samples (Wintersteiger, Goger, & Krautgartner, 1999).

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(6-methylpyridin-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2/c1-4-14(22-15-10-11(2)8-9-13(15)18)17(21)20-16-7-5-6-12(3)19-16/h5-10,14H,4H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTIVZDZCSYUPGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=N1)C)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide
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2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide
Reactant of Route 3
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide
Reactant of Route 4
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide
Reactant of Route 5
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide
Reactant of Route 6
2-(2-chloro-5-methylphenoxy)-N-(6-methyl-2-pyridinyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.